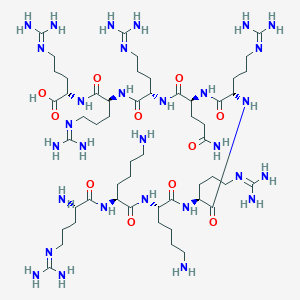
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH
Vue d'ensemble
Description
Synthesis Analysis
Peptides are synthesized by specific enzymes in the cell called peptidyl transferases. The process of peptide synthesis takes place inside the cell where the amino acids are held together by peptide bonds in a specific sequence. The sequence of amino acids in a peptide is defined by the sequence of a gene, which is encoded in the genetic code.
Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy. These techniques can provide detailed information about the three-dimensional structure and dynamics of the peptide.
Chemical Reactions Analysis
Peptides can undergo various chemical reactions. They can be broken down into their constituent amino acids by hydrolysis. They can also undergo post-translational modifications, which can include phosphorylation, methylation, acetylation, and many others.
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and the nature of its side chains. These can include properties such as solubility, charge, and hydrophobicity.
Applications De Recherche Scientifique
Defensins and Bacterial Killing : Research has shown that arginine-containing human β-defensin 1 (HNP1) is more effective than its lysine-rich analog in killing bacteria, indicating the functional superiority of arginine in these peptides (Zou et al., 2007).
Growth Hormone-Releasing Factor : A tumor-derived peptide, similar in structure, has been identified to stimulate the secretion of growth hormone, sharing biological activity with the growth hormone-releasing factor in hypothalamic tissues (Guillemin et al., 1982).
Synthesis of Corticotropin Peptides : In the synthesis of corticotropin (ACTH) peptides, derivatives including a key intermediate H-Arg(NO2)–Arg(NO2)–Pro–OH were used to avoid racemization issues (Inouye & Watanabe, 1977).
Protein-Nucleic Acid Interactions : Charged amino acids, such as arginine, are significant in forming stable complexes with nucleic acids, where hydrogen bonding plays a crucial role in these interactions (Kumar & Govil, 1984).
Bone Mineral Density and Genetic Polymorphisms : The LEPR Lys109Arg polymorphism is associated with higher bone mineral density in certain populations, suggesting a role in bone health (Kim et al., 2008).
GnRH Receptor Mutations : The Arg(139)His mutation in the GnRH receptor gene has been found to eliminate GnRH-binding activity, impacting hormone stimulation in vitro (Costa et al., 2001).
Interactions with Lipid Membranes : Arginine plays a unique role in binding to and permeabilizing lipid membranes, which is crucial for various peptide and protein functions (Li et al., 2013).
Role in Catalysis and Binding : In human gamma-glutamyl transpeptidase, Arg-107 is significant for substrate binding, highlighting the importance of arginine in enzymatic processes (Ikeda et al., 1993).
pH-Sensitive Nanocontainers for Drug Delivery : The Lys-His-Arg dendrimer shows potential as a pH-sensitive nanocontainer for drug delivery, indicating its application in medicinal chemistry (Sheveleva et al., 2023).
Enzyme Interaction with NADH : A positively charged cluster in the cytochrome P450nor, including arginine residues, is essential for interaction with NADH, suggesting its role in enzyme function (Kudo et al., 2001).
Safety And Hazards
The safety and hazards associated with a peptide depend on its structure, function, and method of use. Some peptides are toxic, while others are safe for use in humans and animals. It’s important to thoroughly test any new peptide for safety before it’s used in a clinical setting.
Orientations Futures
The field of peptide research is rapidly advancing. New methods for peptide synthesis, sequencing, and structural determination are being developed. In addition, peptides are being explored for use in a wide range of applications, from drug delivery to materials science.
I hope this information is helpful. If you have more specific questions about peptides, I’d be happy to try to answer them.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZCNROAUAFRT-IZROAPMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H106N30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9812521 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
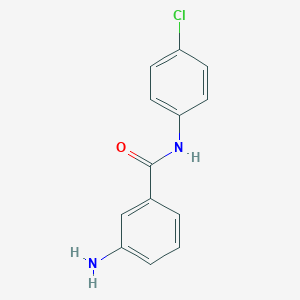
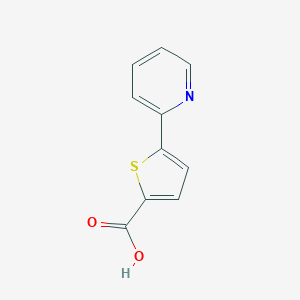
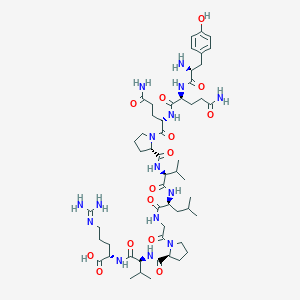
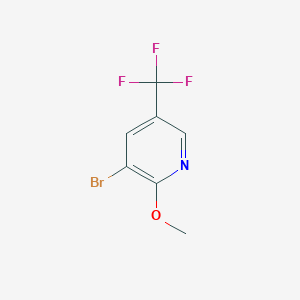
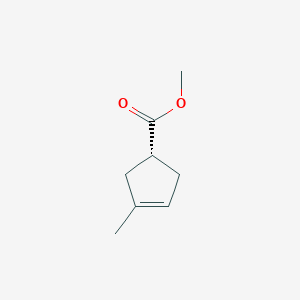
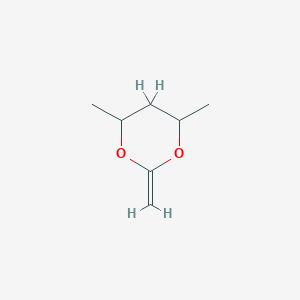
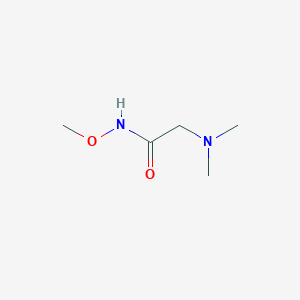
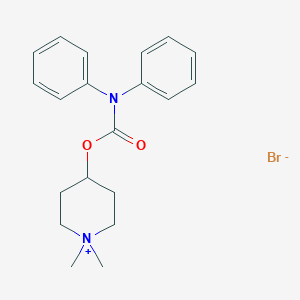
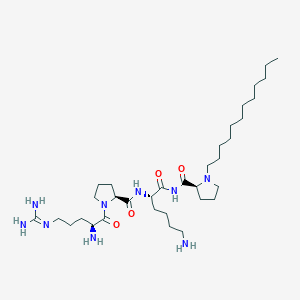
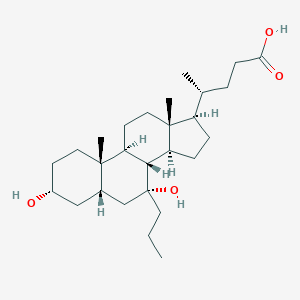
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

